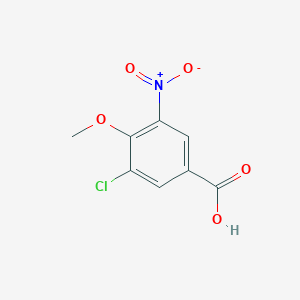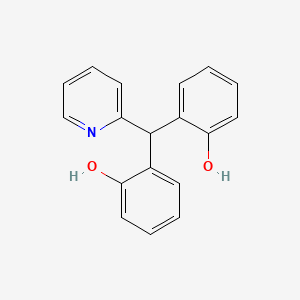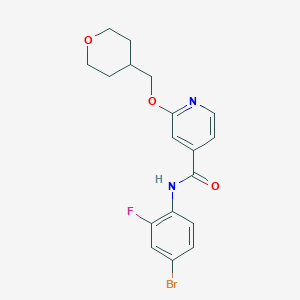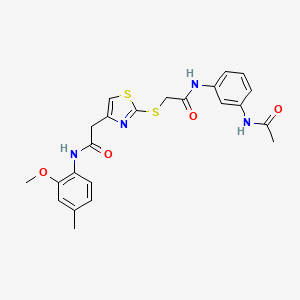
3-Chloro-4-methoxy-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Chloro-4-methoxy-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H4ClNO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-methoxy-5-nitrobenzoic acid” consists of a benzene ring substituted with a chloro group, a methoxy group, and a nitro group . The exact positions of these substituents on the benzene ring would determine the specific properties of the compound.Scientific Research Applications
Borinic Acid Derivatives Synthesis
This compound is utilized in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds. These derivatives are significant in cross-coupling reactions, catalysis, and medicinal chemistry. They are particularly noted for their ability to coordinate with alcohols and amino alcohols, catalyzing regioselective functionalization of diols and epoxide ring-opening reactions .
Indole Derivative Synthesis
Indoles are crucial in the realm of natural products and pharmaceuticals due to their biological activity3-Chloro-4-methoxy-5-nitrobenzoic acid can be a precursor in the synthesis of indole derivatives, which are present in various alkaloids and have applications in treating cancer cells, microbes, and other disorders .
Polymer Material Science
In the field of polymer materials, this compound’s derivatives are used to detect nitroaromatic compounds. They are also involved in the synthesis of vorozole derivatives, which have applications in creating new polymer materials with specific properties .
Optoelectronics
The nitro group’s electronic properties make it valuable in optoelectronic applications. While specific applications of 3-Chloro-4-methoxy-5-nitrobenzoic acid in optoelectronics are not directly cited, related nitro compounds are used in the development of materials for electronic devices due to their ability to absorb and emit light at specific wavelengths .
Catalysis
In catalysis, the compound’s derivatives are used as precursors for catalysts that facilitate various chemical reactions. These catalysts can be employed in reductive coupling of butadiene to aldehydes, which is a critical reaction in the synthesis of many organic compounds .
Medicinal Chemistry
3-Chloro-4-methoxy-5-nitrobenzoic acid: is a potential intermediate in the synthesis of bioactive compounds. Its derivatives may be used in the development of new drugs and treatments, leveraging the nitro group’s reactivity to create compounds with desired biological activities .
Cross-Coupling Reactions
This compound is likely to be involved in cross-coupling reactions, which are pivotal in creating complex organic molecules. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Bioactive Compound Synthesis
The derivatives of 3-Chloro-4-methoxy-5-nitrobenzoic acid may be used in the synthesis of aniline mustard analogues, which have potential anti-tumor activity. This highlights its role in the development of new therapeutic agents .
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, in general, are a significant class of nitrogen derivatives . They are known to interact with various biological targets, depending on their specific structures and functional groups .
Mode of Action
Nitro compounds typically exhibit their effects through the nitro group (−no2), which is a hybrid of two equivalent resonance structures . This group has a full positive charge on nitrogen and a half-negative charge on each oxygen , which can influence its interaction with biological targets.
Biochemical Pathways
Nitro compounds can be involved in various biochemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Pharmacokinetics
The polar character of the nitro group in nitro compounds generally results in lower volatility compared to ketones of about the same molecular weight . This could potentially impact the compound’s bioavailability.
Result of Action
Nitro compounds can have various effects at the molecular and cellular levels, depending on their specific structures and functional groups .
Action Environment
Factors such as temperature, ph, and presence of other compounds can potentially influence the action of nitro compounds .
properties
IUPAC Name |
3-chloro-4-methoxy-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNVBQAUVQINSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-5-nitrobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2861820.png)
![5-chloro-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2861822.png)



![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2861827.png)
![1-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}ethan-1-ol](/img/structure/B2861830.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 2-methoxybenzoate](/img/structure/B2861833.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-methylbenzamide](/img/structure/B2861835.png)

![N-(cyclohexylmethyl)-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2861839.png)
